(S)-Methyl 2-(4-bromophenyl)propanoate

Chiral resolution Enantiorecognition 2-Arylpropanoic acids

(S)-Methyl 2-(4-bromophenyl)propanoate (CAS 156143-00-9 for the corresponding (S)-acid; racemic methyl ester CAS 83636-46-8) is a chiral, non-racemic arylpropanoate ester belonging to the 2-arylpropionic acid class. It features a single stereogenic center at the α-carbon of the propanoate chain and a bromine atom at the para position of the phenyl ring, yielding a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B12930858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(4-bromophenyl)propanoate
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3/t7-/m0/s1
InChIKeyKZWKRXZFJWFHSR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (S)-Methyl 2-(4-bromophenyl)propanoate – A Single-Enantiomer 4-Bromo Arylpropanoate Ester Building Block


(S)-Methyl 2-(4-bromophenyl)propanoate (CAS 156143-00-9 for the corresponding (S)-acid; racemic methyl ester CAS 83636-46-8) is a chiral, non-racemic arylpropanoate ester belonging to the 2-arylpropionic acid class [1]. It features a single stereogenic center at the α-carbon of the propanoate chain and a bromine atom at the para position of the phenyl ring, yielding a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [2]. The compound serves as a protected, enantiomerically defined precursor to (S)-2-(4-bromophenyl)propanoic acid, a chiral synthon for non-steroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules . Its primary differentiator from generic racemic or 4-halo-substituted alternatives lies in the combination of a single (S)-enantiomeric configuration and the synthetic versatility of the para-bromine substituent.

Why Generic (R/S) or Alternative 4-Halo Analogs Cannot Substitute for (S)-Methyl 2-(4-bromophenyl)propanoate


The (S)-enantiomer of methyl 2-(4-bromophenyl)propanoate is not functionally interchangeable with its racemate, the (R)-enantiomer, or other 4-halo analogs for several reasons. First, within the 2-arylpropionic acid NSAID pharmacophore class, the (S)-enantiomer is typically the eutomer responsible for cyclooxygenase (COX) inhibition, while the (R)-enantiomer is often inactive or undergoes metabolic chiral inversion [1]. Second, the para-bromine substituent provides a unique, chemoselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in 4-chloro or 4-fluoro analogs, where the carbon-halogen bond is significantly less reactive toward oxidative addition [2]. Third, the bromine atom contributes a distinct heavy-atom effect and polarizability that influences both crystallographic phasing and ligand-receptor binding interactions compared to smaller halogens [3]. These combined stereochemical and electronic features cannot be replicated by simply procuring a racemic mixture or a different 4-halo-substituted ester.

Quantitative Comparative Evidence: (S)-Methyl 2-(4-bromophenyl)propanoate Versus Closest Analogs


Enantiomeric Discrimination by Cyclodextrin Chiral Selectors: 4-Bromo vs. 4-Chloro and 4-Methyl Substituents

The para-substituent on the phenyl ring of 2-arylpropanoic acids critically modulates enantiorecognition by hydroxypropyl-β-cyclodextrin (HP-β-CD) chiral selectors. This is directly relevant to the chromatographic purification of (S)-Methyl 2-(4-bromophenyl)propanoate after hydrolysis to the free acid. The 4-bromo substituent (electron-withdrawing) exhibits a lower enantioseparation factor (α) compared to 4-methyl (electron-donating) but a distinct profile from 4-chloro, enabling tailored chiral separation method development. This quantitative substituent effect guides the selection of optimal chiral stationary phases for enantiomeric purity analysis [1].

Chiral resolution Enantiorecognition 2-Arylpropanoic acids Cyclodextrin Countercurrent chromatography

Bromine as a Cross-Coupling Handle: Synthetic Versatility Advantage Over 4-Chloro and 4-Fluoro Analogs

The para-bromine atom in (S)-Methyl 2-(4-bromophenyl)propanoate provides a highly reactive site for palladium-catalyzed cross-coupling reactions due to the favorable bond dissociation energy (C–Br ≈ 68 kcal/mol) and optimal oxidative addition kinetics with Pd(0) catalysts. This is a quantifiable advantage over 4-chloro (C–Cl ≈ 81 kcal/mol; slower oxidative addition) and 4-fluoro analogs (C–F ≈ 109–126 kcal/mol; essentially inert under standard Suzuki conditions). The bromine atom enables chemoselective, sequential coupling strategies for constructing complex chiral biaryl architectures without protecting group manipulation [1].

Suzuki-Miyaura coupling C–C bond formation Oxidative addition Bromine selectivity Palladium catalysis

Validated Pharmaceutical Intermediate Performance: Fexofenadine Synthesis Yield Benchmarking

Methyl 2-(4-bromophenyl)-2-methylpropanoate—a close structural analog of the target compound (S)-Methyl 2-(4-bromophenyl)propanoate differing only in the geminal dimethyl substitution at the α-carbon—has been validated as a key intermediate in an 8-step synthesis of fexofenadine hydrochloride, achieving a competitive 59% overall yield [1]. This yield benchmark is directly applicable because the synthetic role of the 4-bromophenyl moiety (enabling the key sp²–sp carbon–carbon bond-forming step) is conserved. The 59% overall yield over 8 steps (average ~93% per step) sets a quantitative performance expectation for (S)-Methyl 2-(4-bromophenyl)propanoate in analogous multi-step syntheses of chiral bioactive molecules [1].

Fexofenadine Process chemistry Overall yield Scalable synthesis Antihistamine intermediate

Enantiomeric Configuration Matters: (S)-Enantiomer as the Pharmacophorically Relevant Eutomer in 2-Arylpropionic Acid NSAIDs

In the 2-arylpropionic acid NSAID class, the (S)-enantiomer is generally the pharmacologically active eutomer responsible for COX inhibition, while the (R)-enantiomer is frequently inactive or requires metabolic chiral inversion to exert activity [1]. This stereochemical requirement makes (S)-Methyl 2-(4-bromophenyl)propanoate the essential procurement choice over the (R)-enantiomer or racemate for any application targeting bioactive molecules in this pharmacophore class. The methyl ester serves as a carboxyl-protected form that can be selectively deprotected to the free (S)-acid without racemization when using appropriate enzymatic or mild alkaline conditions [1].

Eutomer Chiral inversion COX inhibition Stereospecificity NSAID pharmacophore

Vendor Purity and Availability Profile: 95–99% Purity Range from Multiple Commercial Sources

(S)-Methyl 2-(4-bromophenyl)propanoate and its racemic form are commercially available from multiple suppliers with purity specifications ranging from 95% to >99%, supported by batch-specific QC documentation (NMR, HPLC, GC) . The (S)-acid precursor, (S)-2-(4-bromophenyl)propanoic acid (CAS 156143-00-9), is also available at 95–98% purity. This multi-supplier landscape provides procurement flexibility and competitive pricing, while the availability of QC documentation enables verification of enantiomeric purity—a critical parameter not consistently reported for less common 4-substituted analogs such as the 4-iodo or 4-trifluoromethyl derivatives .

Commercial availability Purity specification Quality control Procurement Bulk supply

High-Impact Application Scenarios Where (S)-Methyl 2-(4-bromophenyl)propanoate Provides a Measurable Advantage


Enantioselective Synthesis of Chiral NSAID Analogs and COX-2 Selective Inhibitors

Researchers developing enantiomerically pure 2-arylpropionic acid derivatives for COX inhibition studies should procure the (S)-enantiomer rather than the racemate. As established in Evidence Item 4, the (S)-configuration corresponds to the pharmacologically active eutomer in this compound class. Starting with (S)-Methyl 2-(4-bromophenyl)propanoate eliminates the need for chiral resolution or asymmetric synthesis steps, which can reduce overall yield by 30–50% when separating racemic mixtures. The methyl ester protecting group can be selectively removed under mild conditions to reveal the free (S)-acid for biological testing [1].

Diversification via Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

Medicinal chemistry teams building focused libraries of biaryl-containing chiral propanoate derivatives should select the 4-bromo analog over 4-chloro or 4-fluoro alternatives. The C–Br bond's favorable oxidative addition kinetics with Pd(0) (as quantified in Evidence Item 2) enable efficient, room-temperature Suzuki-Miyaura couplings with diverse boronic acid partners. This reactivity advantage translates to higher conversion rates, fewer side products, and broader substrate scope compared to the less reactive 4-chloro analog (which requires elevated temperatures and specialized ligands) or the essentially inert 4-fluoro analog [1].

Pharmaceutical Process Development for Antihistamine and Related API Intermediates

Process chemistry groups developing scalable synthetic routes to fexofenadine analogs or related diarylmethylpiperidine antihistamines should evaluate (S)-Methyl 2-(4-bromophenyl)propanoate as a key intermediate. The validated 59% overall yield demonstrated for the geminal dimethyl analog (Evidence Item 3) establishes a quantitative baseline for process performance. The bromine substituent is essential for constructing the central carbon skeleton, and its presence enables the key cyclization step that forms the characteristic oxygenated 4-carbon linker found in fexofenadine and structurally related second-generation antihistamines [1].

Chiral Chromatographic Method Development and Enantiomeric Purity Validation

Analytical development laboratories tasked with establishing enantiomeric purity methods for 2-arylpropionic acid derivatives should use (S)-Methyl 2-(4-bromophenyl)propanoate as a reference standard. The distinct enantiorecognition behavior of the 4-bromo substituent with cyclodextrin-based chiral selectors (Evidence Item 1) means that methods developed for 4-methyl or 4-chloro analogs cannot be directly transferred. The quantitative enantioseparation factors reported for the 2-(4-substituted phenyl)propanoic acid series provide a rational basis for selecting appropriate chiral stationary phases and mobile phase conditions specific to the bromo derivative [1].

Quote Request

Request a Quote for (S)-Methyl 2-(4-bromophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.